Carbon monoxide; rhenium(2+)

説明

“Carbon monoxide; rhenium(2+)” is a compound that involves the transition metal rhenium (Re) and carbon monoxide (CO). Rhenium can form in many oxidation states, and compounds are known for every oxidation state from -3 to +7 . The compound is available commercially as salts of perrhenate, including sodium and ammonium perrhenates .

Synthesis Analysis

The synthesis of rhenium compounds involves various processes. For instance, the molecular complexes of Re (4,4′-dcbpy) (CO) 3 Cl (dcbpy = dicarboxylicacid-2,2’-bipyridyl) and [Ru (dcbpy) 3] 2+ are co-assembled into UiO-66 scaffolds as structural imperfects for CO 2 photocatalytic reduction .Molecular Structure Analysis

The molecular structure of rhenium compounds is complex and varies based on the oxidation state and the type of ligands attached . The structure of ReO 3 is similar to that of perovskite (ABO 3 ), without the large A cation at the center of the unit cell. Each rhenium center is surrounded by an octahedron defined by six oxygen centers .Chemical Reactions Analysis

Rhenium compounds, particularly those in lower oxidation states, have the ability to engage alkyne, allene, and enol substrates in various carbon–carbon bond-forming reactions . They also facilitate the transposition/isomerisation of allyl alcohols and attendant functionalisation via reaction cascades .Physical And Chemical Properties Analysis

Carbon monoxide is a highly poisonous, odorless, colorless, and tasteless gas . Rhenium compounds are known for their high resistance to catalyst poisoning from elements like nitrogen, sulphur, and phosphorus .科学的研究の応用

Catalyst for CO2 Reduction

The molecular complexes of Re (4,4′-dcbpy) (CO) 3 Cl (dcbpy = dicarboxylicacid-2,2’-bipyridyl) and [Ru (dcbpy) 3] 2+ are co-assembled into UiO-66 scaffolds as structural imperfects for CO 2 photocatalytic reduction . This process is named as Re-Ru@U . The ReC 2 component serves as both a photosensitizer and a catalyst, and the RuC 2 component works as an additional photosensitizer to supply the second electron for CO 2 reduction .

Photocatalytic Performance

The co-assembling of dual metals Re and Ru in the matrix promotes the electron transfer from the reductive Ru centres to one-electron-reduced Re centres and accounts for the superior activity of CO evolution . This strategy helps to develop multimetallic catalysts via facile assembling into MOF scaffolds to promote photocatalytic performance .

CO Oxidation

Rhodium (Rh) and ruthenium (Ru) are very important catalytic materials in various oxidation reactions . They are the best monometallic catalysts for oxidation of carbon monoxide (CO) and are practically used in residential catalytic converters . These catalysts are active for CO oxidation at a low temperature .

Air Pollution Control

The ambient temperature catalytic oxidation of CO is a very important reaction for life support in enclosed atmospheres such as submarines and spacecraft . A catalytic converter is an emission control device that is applied for reducing the toxicity emissions from combustion of products .

Automobile Industry

Rhodium and Ruthenium catalysts could be used as an ideal candidate not only for the automobile industry through the cross-coupling reactions but also for low-temperature catalytic oxidation of CO .

Nanoparticle Research

The performance improved and cost-reduced nanoparticles of Rh/Ru system are reviewed by this work . This opens up new avenues for research in the field of nanotechnology.

作用機序

Target of Action

The primary targets of the compound “Carbon monoxide; rhenium(2+)” are bacterial cells. The combined action of singlet oxygen (1 O 2) and photoinduced carbon monoxide (CO) released by tricarbonyl metal complexes is a promising synergic treatment against multi-resistant bacterial infections .

Mode of Action

The compound interacts with its targets through a process of photoinduction. Upon irradiation, the compound undergoes a fast photoreaction, releasing carbon monoxide (CO) in a controlled manner . This CO release is essential for the therapeutic potential of the molecule . The compound also generates singlet oxygen, which plays a key role in its antibacterial capacity .

Biochemical Pathways

The compound affects the heme degradation pathway. Carbon monoxide (CO) is generated in living organisms during the degradation of heme by the enzyme heme oxygenase . The compound, being a carbon monoxide-releasing molecule (CORM), can deliver controlled quantities of CO gas to cells and tissues, thus exerting a broad spectrum of pharmacological effects .

Pharmacokinetics

The compound is designed to release controlled amounts of carbon monoxide (CO). CORMs are being developed as potential therapeutic agents to locally deliver CO to cells and tissues, thus overcoming limitations of CO gas inhalation protocols . The release of CO from the compound can be induced photochemically .

Result of Action

The result of the compound’s action is the generation of singlet oxygen and the release of carbon monoxide, which leads to antibacterial effects . The effective photochemical release of CO associated with clear optical variations could make the compound a prototype of new photochemically-active agents, potentially useful for integration in photoCORM materials .

Action Environment

The action of the compound can be influenced by environmental factors such as light and temperature. The compound requires irradiation in the near-UV range for its photoreaction . The apparent photodegradation rate constants depend on the coordinating ability of the solvent, being lowest in acetonitrile . The rate value increases as the temperature rises, suggesting a reactive IL excited state thermally populated from the MLCT excited state involved .

Safety and Hazards

Exposure to carbon monoxide can have severe health implications. When inhaled, carbon monoxide binds to hemoglobin in the blood, reducing its ability to transport oxygen to vital organs and tissues . The most common symptoms of CO poisoning are headache, dizziness, weakness, nausea, vomiting, chest pain, and confusion .

将来の方向性

The development of photoactive CO-releasing materials (PhotoCORMa) is a promising route for future clinical applications . The use of rhenium in catalysts is expected to increase dramatically due to its high resistance to catalyst poisoning . The research on the chemistry and biological activities of CO-RMs has greatly intensified indicating that their potential use as CO delivering agents for the treatment of several pathological conditions is feasible .

特性

IUPAC Name |

carbon monoxide;rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10CO.2Re/c10*1-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHEHXAMPQGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

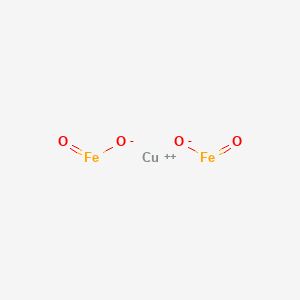

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re].[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10O10Re2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder; Insoluble in water; Not flammable; [MSDSonline] | |

| Record name | Dirhenium decacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Carbon monoxide; rhenium(2+) | |

CAS RN |

14285-68-8 | |

| Record name | Dirhenium decacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14285-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium, decacarbonyldi-, (Re-Re) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decacarbonyldirhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。